molecular formula C22H28ClN3O2 B4809795 4-[(4-butoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide

4-[(4-butoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B4809795
M. Wt: 401.9 g/mol
InChI Key: YFMIKZQYKGIKQI-UHFFFAOYSA-N
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Description

4-[(4-butoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a butoxyphenyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-butoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with 4-butoxybenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with isocyanate to form the final carboxamide compound. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-butoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-[(4-butoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-butoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their function. The butoxyphenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide
  • 4-[(4-ethoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide
  • 4-[(4-propoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide

Uniqueness

4-[(4-butoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to its analogs. The butoxy group can influence the compound’s lipophilicity and membrane permeability, potentially enhancing its bioavailability and efficacy .

Properties

IUPAC Name

4-[(4-butoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O2/c1-2-3-16-28-21-10-4-18(5-11-21)17-25-12-14-26(15-13-25)22(27)24-20-8-6-19(23)7-9-20/h4-11H,2-3,12-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMIKZQYKGIKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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